molecular formula C7H3F4NO2 B1409329 2-Fluoro-5-(trifluoromethyl)isonicotinic acid CAS No. 1227574-99-3

2-Fluoro-5-(trifluoromethyl)isonicotinic acid

Cat. No. B1409329
M. Wt: 209.1 g/mol
InChI Key: BDDFVXARBRBJDB-UHFFFAOYSA-N
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Description

“2-Fluoro-5-(trifluoromethyl)isonicotinic acid” is a chemical compound with the molecular formula C7H3F4NO2 . It is a derivative of isonicotinic acid, which is a type of pyridinecarboxylic acid . The compound has a molecular weight of 209.1 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “2-Fluoro-5-(trifluoromethyl)isonicotinic acid” is 1S/C7H3F4NO2/c8-5-1-3 (6 (13)14)4 (2-12-5)7 (9,10)11/h1-2H, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Fluoro-5-(trifluoromethyl)isonicotinic acid” is a solid substance . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Anticancer Activity

  • Arene-ruthenium(II) complexes containing 5-fluorouracil-1-methyl isonicotinate, a derivative of isonicotinic acid, were synthesized and shown to exhibit enhanced cytotoxicity against human cancer cells, suggesting potential for cancer treatment (Liu et al., 2012).

Gas Adsorption

  • Metal-organic frameworks (MOFs) designed from isonicotinic acid and its fluorinated analogue have been studied for their gas adsorption properties. The introduction of fluorine atoms into the framework significantly impacts the gas uptake properties of these MOFs (Pachfule et al., 2012).

Amino Acid Decarboxylase Tracer

  • Radiofluorinated O-tyrosines, including derivatives of fluorinated isonicotinic acid, were synthesized and evaluated as potential tracers for aromatic amino acid decarboxylase in PET imaging (DeJesus et al., 1999).

Antimicrobial Activities

  • Compounds synthesized from isonicotinic acid hydrazide showed significant antimicrobial activities, highlighting the potential application of fluorinated isonicotinic acid derivatives in developing new antimicrobial agents (Bayrak et al., 2009).

Luminescence Property

  • Isonicotinic acid complexes were studied for their fluorescence properties, potentially useful in probing microsecond diffusion and dynamics of membranes (Yuan & Liu, 2005).

Electrochromic Behavior

  • Polynuclear ruthenium complexes, including those with isonicotinic acid, were investigated for their electrochromic behavior on nanocrystalline SnO2, showing potential in controlling color changes in electrochromic devices (Biancardo et al., 2003).

Molecular Topologies

  • Homo- and hetero-metallic molecular topologies using pyridylcarboxylates like isonicotinic acid have been constructed, demonstrating the flexibility of these compounds in synthesizing complex molecular structures (Teo et al., 2004).

Bacterial Growth and Cozymase Synthesis Inhibition

  • Fluorinated derivatives of nicotinic acids, such as 5-fluoronicotinic acid, were found to inhibit bacterial growth and cozymase synthesis, indicating their potential as therapeutic agents or in studying bacterial metabolism (Hughes, 1954).

Ortho-C-H Imidation

  • 2-Fluoro-5-(trifluoromethyl)aniline was utilized in Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes, demonstrating the utility of fluorinated compounds in facilitating complex chemical reactions (Wu et al., 2021).

Amide Formation Catalysts

  • Derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, including fluorinated systems, were synthesized as catalysts for direct amide formation, showing the impact of electron-withdrawing groups like fluorine in enhancing reactivity (Arnold et al., 2008).

Photoredox Catalysis in Fluoromethylation

  • Research on photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds highlights the role of fluorine-containing groups in facilitating these reactions (Koike & Akita, 2016).

PET Imaging Agent for Prostate Cancer

  • [18F]DCFPyL, a PSMA-based PET imaging agent, was synthesized using fluoronicotinic acid derivatives for detecting prostate cancer (Chen et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . It may cause skin and eye irritation, and may be harmful if swallowed . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

Trifluoromethylpyridines, including “2-Fluoro-5-(trifluoromethyl)isonicotinic acid”, have been widely used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-5-1-3(6(13)14)4(2-12-5)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDFVXARBRBJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601209998
Record name 2-Fluoro-5-(trifluoromethyl)-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(trifluoromethyl)isonicotinic acid

CAS RN

1227574-99-3
Record name 2-Fluoro-5-(trifluoromethyl)-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227574-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-(trifluoromethyl)-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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